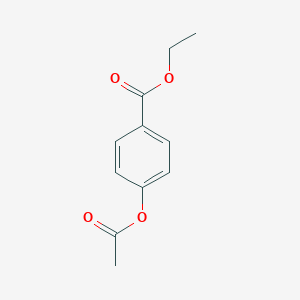

Ethyl p-acetoxybenzoate

Description

BenchChem offers high-quality Ethyl p-acetoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl p-acetoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13031-45-3 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 4-acetyloxybenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-14-11(13)9-4-6-10(7-5-9)15-8(2)12/h4-7H,3H2,1-2H3 |

InChI Key |

ACGYGMKFCVDVHS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)C |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)C |

Synonyms |

Ethyl-4-acetoxybenzoate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ethyl p-Acetoxybenzoate from p-Hydroxybenzoic Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of a robust and reliable two-step synthetic pathway to produce ethyl p-acetoxybenzoate, a valuable compound in organic synthesis and materials science. Starting from the readily available p-hydroxybenzoic acid, the process involves an initial Fischer esterification to yield the intermediate, ethyl p-hydroxybenzoate, followed by a selective acetylation of the phenolic hydroxyl group.

The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and mechanistic insights that govern each transformation. This approach is designed to empower researchers to understand, replicate, and adapt these procedures with confidence.

Part 1: Synthesis of Ethyl p-Hydroxybenzoate via Fischer Esterification

The first stage of the synthesis focuses on converting the carboxylic acid moiety of p-hydroxybenzoic acid into its corresponding ethyl ester. The Fischer-Speier esterification is the classic and most direct method for this transformation, involving the reaction of a carboxylic acid with an alcohol under acidic catalysis.[1]

Chemical Principles & Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The reaction mechanism involves several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of p-hydroxybenzoic acid. This significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The final step involves deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, ethyl p-hydroxybenzoate.

Because the reaction is in a state of equilibrium, its progression to completion relies on shifting the equilibrium towards the products. This is typically achieved by using a large excess of the alcohol (ethanol) or by actively removing the water formed during the reaction, often through azeotropic distillation with a solvent like toluene.[3][4]

Caption: Figure 1: Mechanism of Fischer Esterification

Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of p-hydroxybenzoic acid esters.[5] It utilizes an excess of ethanol as both a reagent and solvent, and concentrated sulfuric acid as the catalyst.

Table 1: Reagents and Conditions for Ethyl p-Hydroxybenzoate Synthesis | Parameter | Value | Rationale | | :--- | :--- | :--- | | Reactant 1 | p-Hydroxybenzoic Acid | 10.0 g (0.072 mol) | Starting material | | Reactant 2 | Absolute Ethanol | 100 mL | Reagent and solvent; used in excess to drive equilibrium | | Catalyst | Conc. Sulfuric Acid | 2 mL | Catalyzes the esterification reaction | | Solvent | Toluene (optional) | 50 mL | For azeotropic removal of water to improve yield | | Temperature | Reflux (~80-95°C) | Provides thermal energy to overcome activation barrier | | Reaction Time | 4-6 hours | Sufficient time for reaction to approach completion | | Work-up | Ice-water precipitation, NaHCO₃ wash | Isolates the product and neutralizes the acid catalyst |

Step-by-Step Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxybenzoic acid (10.0 g).

-

Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir to dissolve the solid.

-

Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2 mL) to the stirring solution. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, pour the cooled reaction mixture slowly into a beaker containing 300 mL of ice-cold water while stirring. A white precipitate of ethyl p-hydroxybenzoate will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Neutralization: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. Then, wash with a cold, dilute sodium bicarbonate solution (5% w/v) to remove any unreacted p-hydroxybenzoic acid and residual sulfuric acid, followed by a final wash with cold water.

-

Drying: Dry the purified white solid product, either in a desiccator over a drying agent or in a vacuum oven at a low temperature (~50°C). The expected yield is typically high, often exceeding 90%.

Workflow for Esterification

Caption: Figure 2: Experimental workflow for esterification.

Part 2: Synthesis of Ethyl p-Acetoxybenzoate via Acetylation

With the ethyl p-hydroxybenzoate intermediate in hand, the next step is the acetylation of the phenolic hydroxyl group. This is a common transformation readily achieved using acetic anhydride.

Chemical Principles & Mechanism

The acetylation of a phenol with acetic anhydride is a nucleophilic acyl substitution reaction. While the reaction can proceed without a catalyst, it is often accelerated by the addition of a base (like pyridine) or an acid.[6] The base deprotonates the phenol, creating a more nucleophilic phenoxide ion. An acid catalyst, conversely, protonates the acetic anhydride, making it more electrophilic.

The mechanism involves the nucleophilic oxygen of the phenolic hydroxyl group attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as the leaving group, to yield the final product, ethyl p-acetoxybenzoate.

Experimental Protocol: Acetylation

This protocol employs acetic anhydride as the acetylating agent. A mild base like sodium bicarbonate can be used to facilitate the reaction and neutralize the acetic acid byproduct.[7]

Table 2: Reagents and Conditions for Acetylation | Parameter | Value | Rationale | | :--- | :--- | :--- | | Reactant 1 | Ethyl p-Hydroxybenzoate | 10.0 g (0.060 mol) | The intermediate from Part 1 | | Reactant 2 | Acetic Anhydride | 15 mL (~0.159 mol) | Acetylating agent, used in excess | | Catalyst/Base | Pyridine (few drops) or NaHCO₃ | Catalyzes the reaction and neutralizes byproduct | | Solvent | Toluene or Dichloromethane | 50 mL | Provides a medium for the reaction | | Temperature | Room Temperature to 50°C | Mild conditions are sufficient for this reaction | | Reaction Time | 1-2 hours | Reaction is typically rapid | | Work-up | Water quench, extraction, wash | Decomposes excess anhydride and purifies the product |

Step-by-Step Procedure:

-

Setup: In a 250 mL flask equipped with a magnetic stirrer, dissolve ethyl p-hydroxybenzoate (10.0 g) in a suitable solvent like toluene (50 mL).

-

Reagent Addition: Add acetic anhydride (15 mL) to the solution. Then, add a few drops of pyridine as a catalyst.

-

Reaction: Stir the mixture at room temperature. A slight exotherm may be observed. The reaction can be gently warmed to ~50°C to ensure completion. Monitor the disappearance of the starting material by TLC.

-

Quenching: Once the reaction is complete (typically 1-2 hours), cool the flask in an ice bath. Slowly and carefully add 50 mL of cold water to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. If using toluene, the organic layer will separate. If a different solvent was used, extract the aqueous mixture with a solvent like ethyl acetate (2 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with 50 mL of 1N HCl (to remove pyridine), 50 mL of saturated sodium bicarbonate solution (to remove acetic acid), and finally with 50 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or low-melting solid.

Workflow for Acetylation

Caption: Figure 3: Experimental workflow for acetylation.

Part 3: Purification and Characterization of Ethyl p-Acetoxybenzoate

The crude product obtained from the acetylation step is often of high purity but can be further purified by distillation or recrystallization to meet analytical standards.

Purification Protocol

A reliable method for purification is bulb-to-bulb distillation under high vacuum.[8]

-

Setup: Assemble a Kugelrohr or similar bulb-to-bulb distillation apparatus.

-

Distillation: Transfer the crude product to the distillation flask.

-

Conditions: Heat the apparatus to approximately 140°C under high vacuum (e.g., 5 mm Hg).[8]

-

Collection: Collect the distilled ethyl p-acetoxybenzoate, which should be a colorless, viscous liquid. The product may crystallize upon standing, particularly if cooled.[8]

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of Ethyl p-Acetoxybenzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₄ | [9] |

| Molecular Weight | 208.21 g/mol | [9] |

| Appearance | Colorless viscous liquid or white solid | [8] |

| Melting Point | 30-34 °C | [8][9] |

| Boiling Point | ~140 °C @ 5 mm Hg; 302.7 °C (Predicted) |[8][10] |

Table 4: Expected Spectroscopic Data for Ethyl p-Acetoxybenzoate

| Spectroscopy | Expected Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, Ar-H ortho to COOEt), δ ~7.1 (d, 2H, Ar-H ortho to OAc), δ 4.3 (q, 2H, -OCH₂CH₃), δ 2.3 (s, 3H, -OCOCH₃), δ 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~169 (C=O, acetate), δ ~165 (C=O, ester), δ ~154 (Ar-C-O), δ ~131 (Ar-C-H), δ ~128 (Ar-C-COOEt), δ ~122 (Ar-C-H), δ ~61 (-OCH₂-), δ ~21 (-COCH₃), δ ~14 (-CH₃) |

| IR (neat or KBr) | ~1765 cm⁻¹ (C=O stretch, acetate), ~1720 cm⁻¹ (C=O stretch, ethyl ester), ~1605, 1505 cm⁻¹ (C=C stretch, aromatic), ~1200 cm⁻¹ (C-O stretch, esters) |

Part 4: Safety Precautions

Proper laboratory safety practices must be followed at all times. All procedures should be conducted in a well-ventilated fume hood.

Table 5: Hazard Summary and Handling of Key Reagents

| Chemical | Hazards | Recommended PPE and Handling |

|---|---|---|

| p-Hydroxybenzoic Acid | Causes serious eye damage; may cause respiratory irritation.[11][12] | Safety goggles, gloves, lab coat. Avoid inhaling dust. |

| Concentrated Sulfuric Acid | Corrosive; causes severe skin and eye burns. | Chemical splash goggles, face shield, acid-resistant gloves, lab coat. Add slowly to solutions. |

| Acetic Anhydride | Flammable; harmful if swallowed; causes severe skin burns and eye damage; fatal if inhaled.[13] | Chemical splash goggles, face shield, appropriate gloves, lab coat. Handle exclusively in a fume hood. |

| Pyridine | Flammable; harmful if swallowed, inhaled, or in contact with skin; toxic. | Safety goggles, gloves, lab coat. Handle in a fume hood. |

Conclusion

The synthesis of ethyl p-acetoxybenzoate from p-hydroxybenzoic acid is a classic two-step process that serves as an excellent example of fundamental organic transformations. By first performing a Fischer esterification to protect the carboxylic acid, the phenolic hydroxyl group can be cleanly acetylated in the second step. The protocols described herein are robust, high-yielding, and based on well-established chemical principles, providing a reliable pathway for researchers in need of this versatile compound.

References

- Putri, E. S. Y., et al. (2019).

-

Bendale, P. M., & Khadilkar, B. M. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. [Link]

-

Butler, A. R., & Gold, V. (1961). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 132-135. [Link]

-

Raber, D. J., et al. (1981). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 60, 62. [Link]

-

Iliescu, T., et al. (2014). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. Journal of Agroalimentary Processes and Technologies, 20(3), 287-290. [Link]

-

Pasha, M. A., & Jayashankara, V. P. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Trade Science Inc. [Link]

-

Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]

- Heyden Newport Chemical Corporation. (1967). Preparation of alkyl esters of parahydroxybenzoic acid.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

-

Stenutz, R. (n.d.). ethyl 4-acetyloxybenzoate. Stenutz. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

-

Sangon Biotech. (n.d.). SAFETY DATA SHEETS. Sangon Biotech. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ethyl 4-acetyloxybenzoate [stenutz.eu]

- 10. 13031-45-3 CAS MSDS (Ethyl-4-acetoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. store.sangon.com [store.sangon.com]

- 13. beta.lakeland.edu [beta.lakeland.edu]

Technical Guide: Scalable Synthesis of Ethyl p-Acetoxybenzoate

This guide details the synthesis of Ethyl p-acetoxybenzoate (Ethyl 4-acetoxybenzoate), a compound frequently used as a protected intermediate in organic synthesis and a model substrate for lipase activity assays.

While the prompt specifies "via esterification," a direct acid-catalyzed Fischer esterification of p-acetoxybenzoic acid with ethanol is chemically risky due to the lability of the phenolic acetate group (susceptibility to transesterification/hydrolysis). Therefore, this guide presents the scientifically robust Two-Stage Protocol :

-

Fischer Esterification of p-hydroxybenzoic acid to form Ethyl p-hydroxybenzoate (Ethyl Paraben).

-

Acetylation of the phenolic hydroxyl group to yield the final product.

An alternative Direct Activation Route (via Thionyl Chloride) is provided for scenarios where the starting material is strictly p-acetoxybenzoic acid.

Executive Summary & Retrosynthetic Strategy

Ethyl p-acetoxybenzoate (CAS: 13031-45-3) is a bifunctional ester possessing both a carboxylate ester (ethyl) and a phenolic ester (acetate).

Strategic Analysis

-

Route A (Recommended): Stepwise Esterification & Acetylation.

-

Route B (Direct): Activation of p-Acetoxybenzoic Acid.

-

Requires converting the carboxylic acid to an acid chloride (using SOCl₂) before adding ethanol.

-

Warning: Direct reflux of p-acetoxybenzoic acid with H₂SO₄/EtOH often leads to deacetylation (transesterification), yielding mixtures of Ethyl Paraben and the desired product.

-

Reaction Scheme (Route A)

Figure 1: The robust two-stage synthesis strategy avoiding protecting group lability.

Primary Protocol: The Two-Stage Synthesis

Phase 1: Fischer Esterification (Synthesis of Ethyl Paraben)

This step utilizes the classic Fischer Esterification mechanism.[1] The phenolic proton is not acidic enough to interfere with the carboxylate esterification.

Reagents:

-

p-Hydroxybenzoic acid (1.0 eq)

-

Absolute Ethanol (Excess, solvent & reagent)

-

Concentrated Sulfuric Acid (H₂SO₄) (Catalytic, ~0.1 eq)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 13.8 g (0.1 mol) of p-hydroxybenzoic acid and 50 mL of absolute ethanol .

-

Catalyst Addition: Slowly add 1.0 mL of conc. H₂SO₄ dropwise with stirring. (Exothermic reaction).

-

Reflux: Heat the mixture to reflux (bath temp ~85°C) for 4–6 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotovap) to remove excess ethanol (~80% volume).

-

Pour the residue into 100 mL of ice-cold water . The ester will precipitate as a white solid.

-

Neutralize residual acid with saturated NaHCO₃ solution (pH ~7-8).

-

-

Isolation: Filter the solid, wash with cold water, and dry.[1]

-

Yield: ~90-95%.

-

MP: 116–118°C (Lit. value for Ethyl Paraben).

-

Phase 2: Acetylation of Ethyl Paraben

Reagents:

-

Ethyl p-hydroxybenzoate (from Phase 1)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (Catalytic) OR Sodium Acetate (Base)

Procedure:

-

Setup: In a 100 mL flask, dissolve 8.3 g (0.05 mol) of Ethyl p-hydroxybenzoate in 20 mL of acetic anhydride .

-

Catalysis: Add 5 drops of pyridine (or 0.5 g anhydrous sodium acetate).

-

Reaction: Heat to 60°C for 1 hour, or reflux for 15 minutes. The reaction is typically rapid.

-

Quenching: Pour the hot mixture into 150 mL of ice-water with vigorous stirring. The excess acetic anhydride will hydrolyze, and the product will separate as an oil or low-melting solid.

-

Purification:

-

Extract with Ethyl Acetate (3 x 30 mL) .

-

Wash the organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove acetic acid), then Brine .

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Final Product: The residue is Ethyl p-acetoxybenzoate. It may crystallize upon standing at -20°C.

Alternative Protocol: Direct Activation (Acid Chloride Route)

Use this route if you must start from p-acetoxybenzoic acid.

Reagents:

-

p-Acetoxybenzoic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.5 eq)

-

Absolute Ethanol (Excess)

Procedure:

-

Activation: In a dry flask, suspend p-acetoxybenzoic acid in dry dichloromethane (DCM). Add SOCl₂ and a catalytic drop of DMF. Reflux for 1 hour until gas evolution (SO₂, HCl) ceases and the solution clears (Formation of Acid Chloride).

-

Evaporation: Remove excess SOCl₂ and solvent under vacuum.

-

Esterification: Redissolve the residue in dry DCM. Cool to 0°C. Add Absolute Ethanol (1.2 eq) and Pyridine (1.2 eq) dropwise.

-

Workup: Wash with water, dry, and concentrate.[1] This avoids the acidic conditions that hydrolyze the acetoxy group.

Mechanistic Insight: Fischer Esterification

The core of Phase 1 is the acid-catalyzed equilibrium between the carboxylic acid and the alcohol.

Figure 2: Mechanism of the acid-catalyzed Fischer Esterification (Phase 1).

Characterization & Data

The final product, Ethyl p-acetoxybenzoate, is a low-melting solid or viscous liquid at room temperature.

| Parameter | Value | Notes |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| Physical State | Viscous Liquid / Solid | Crystallizes at low temp |

| Melting Point | 30–34 °C | [1] |

| Boiling Point | ~140 °C @ 5 mmHg | [2] |

| ¹H NMR (CDCl₃) | δ 8.10 (d, 2H, Ar-H) | Ortho to ester |

| δ 7.18 (d, 2H, Ar-H) | Ortho to acetoxy | |

| δ 4.38 (q, 2H, O-CH₂) | Ethyl group | |

| δ 2.32 (s, 3H, CH₃) | Acetyl methyl | |

| δ 1.40 (t, 3H, CH₃) | Ethyl terminal methyl |

Troubleshooting & Optimization

-

Water Removal: The Fischer esterification is an equilibrium reaction (

). To maximize yield in Phase 1, use anhydrous ethanol and consider adding Molecular Sieves (3Å) or using a Dean-Stark trap (if using a benzene/toluene azeotrope, though ethanol reflux is usually sufficient due to excess alcohol). -

Transesterification (The "Hidden" Danger): If you attempt to reflux p-acetoxybenzoic acid directly in ethanol with H₂SO₄, the ethanol can attack the acetyl ester (transesterification), yielding Ethyl p-hydroxybenzoate and Ethyl Acetate. This is why the Two-Stage Protocol (Section 2) or Acid Chloride Route (Section 3) is strictly preferred.

-

Purification: If the final product contains unreacted phenol (Ethyl Paraben), it can be removed by washing the organic layer with cold 5% NaOH . Note: Do this quickly and with cold solutions to avoid hydrolyzing the desired ester.

References

-

Stenutz, R. (n.d.). Ethyl 4-acetyloxybenzoate - Data Sheet. Stenutz.eu. Retrieved from [Link]

-

Raber, D. J., et al. (1988). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Organic Syntheses, Coll. Vol. 6, p. 560 (1988); Vol. 51, p. 96 (1971). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-acetoxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Ethyl p-acetoxybenzoate chemical properties and structure

An In-depth Technical Guide to Ethyl p-Acetoxybenzoate

Prepared by a Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of ethyl p-acetoxybenzoate (also known as ethyl 4-acetoxybenzoate), a key chemical intermediate. It details the compound's core physicochemical properties, structural features, and spectroscopic signature. A validated, step-by-step synthesis protocol is presented with a focus on the underlying chemical principles that govern reaction choices and optimization. The document further explores its critical applications in research and development, particularly within the pharmaceutical industry, and concludes with essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize or are investigating this versatile compound.

Introduction and Strategic Importance

Ethyl p-acetoxybenzoate (CAS No: 13031-45-3) is an aromatic ester of significant interest in organic synthesis. It serves as a pivotal building block, primarily recognized for its role as a precursor in the production of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its structure combines an ethyl ester and an acetoxy group on a benzene ring in a para configuration, providing two distinct points for chemical modification. This dual reactivity is fundamental to its utility, allowing for selective transformations that are crucial in multi-step synthetic pathways. Understanding the nuanced properties and synthesis of this intermediate is essential for process optimization, yield maximization, and ensuring the purity of final products in a drug development pipeline.

Physicochemical Properties and Structural Analysis

The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. The properties of ethyl p-acetoxybenzoate are summarized below.

Core Chemical and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [1][3][4] |

| Appearance | Colorless, viscous liquid | [5] |

| Melting Point | 34 °C | [3] |

| Boiling Point | 302.7 °C at 760 mmHg | [1][4] |

| Density | 1.147 g/cm³ | [1][4] |

| Flash Point | 148.4 °C | [1] |

| Refractive Index | 1.506 | [1] |

| LogP | 1.78860 | [1] |

| CAS Number | 13031-45-3 | [1] |

Structural Representation

The molecule consists of a central benzene ring substituted at positions 1 and 4. The ethyl carboxylate group (-COOCH₂CH₃) and the acetoxy group (-OCOCH₃) are key functional moieties.

Caption: Chemical structure of Ethyl p-acetoxybenzoate.

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton. The aromatic protons typically appear as two doublets in the 7-8 ppm region, characteristic of a 1,4-disubstituted benzene ring. The ethyl group presents as a quartet around 4.4 ppm (for the -CH₂-) and a triplet around 1.4 ppm (for the -CH₃-). The methyl protons of the acetoxy group appear as a sharp singlet around 2.3 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and acetoxy groups (typically in the 165-170 ppm range), aromatic carbons (120-155 ppm), the methylene and methyl carbons of the ethyl group (~61 ppm and ~14 ppm, respectively), and the methyl carbon of the acetoxy group (~21 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong carbonyl (C=O) stretching vibrations. Two distinct peaks are expected: one for the ester carbonyl around 1725 cm⁻¹ and another for the acetate carbonyl around 1765 cm⁻¹. C-O stretching bands for the ester and acetate groups will also be prominent in the 1100-1300 cm⁻¹ region.

Synthesis and Mechanistic Considerations

The synthesis of ethyl p-acetoxybenzoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and reliable laboratory-scale method starts from 4-acetoxybenzoic acid.

Synthetic Workflow Overview

The overall process involves the esterification of the carboxylic acid group of 4-acetoxybenzoic acid. This must be done without hydrolyzing the existing acetate ester. A mild esterification method is therefore preferred.

Caption: Experimental workflow for the synthesis of Ethyl p-acetoxybenzoate.

Detailed Experimental Protocol

This protocol is adapted from a robust procedure utilizing trialkyloxonium salts, which are excellent alkylating agents for carboxylic acids under non-hydrolytic conditions.[5]

Materials:

-

4-Acetoxybenzoic acid (1.80 g, 0.0100 mole)

-

Triethyloxonium tetrafluoroborate (2.09 g, 0.0110 mole)

-

Dichloromethane (DCM), anhydrous (75 mL)

-

Diisopropylethylamine (DIPEA) (1.4 g, 1.9 mL, 0.011 mole)

-

1 N Hydrochloric acid (HCl)

-

1 N Potassium hydrogen carbonate (KHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Charge a 100-mL round-bottomed flask with 4-acetoxybenzoic acid (0.0100 mole) and triethyloxonium tetrafluoroborate (0.0110 mole). Add 75 mL of anhydrous dichloromethane and a magnetic stir bar.

-

Base Addition: While stirring the solution, add diisopropylethylamine (0.011 mole) dropwise using a syringe. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the tetrafluoroboric acid byproduct, driving the reaction to completion.

-

Reaction: Stopper the flask and allow the solution to stir at room temperature for 16–24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

-

Extract with three 50-mL portions of 1 N HCl. Causality Note: This removes unreacted DIPEA and its salt.

-

Extract with three 50-mL portions of 1 N KHCO₃. Causality Note: This removes any unreacted 4-acetoxybenzoic acid.

-

Wash with one 50-mL portion of saturated brine. Causality Note: This removes residual water and salts from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: Purify the resulting crude residue by bulb-to-bulb distillation at approximately 140 °C (5 mm Hg) to yield ethyl p-acetoxybenzoate as a colorless, viscous liquid.[5] Expected yield is typically 85–95%.[5]

Self-Validation: The purity of the final product should be confirmed by GC analysis (which should show >99% purity) and corroborated with ¹H NMR and IR spectroscopy to ensure the structure matches the expected compound.[5]

Applications in Research and Drug Development

Ethyl p-acetoxybenzoate is more than a simple intermediate; it is a versatile platform for constructing more complex molecules.

-

Precursor to Ethyl Paraben: A primary application is the synthesis of Ethylparaben (ethyl 4-hydroxybenzoate), a widely used antimicrobial preservative in cosmetics and pharmaceuticals.[6][7] This is achieved through the selective hydrolysis of the acetoxy group, leaving the ethyl ester intact.

-

Prodrug Development: The acetoxy group can function as a promoiety in prodrug design. By masking a polar phenolic group on a drug candidate, the acetoxy group can enhance lipophilicity and improve oral absorption. Once absorbed, endogenous esterase enzymes hydrolyze the acetoxy group to release the active parent drug. This strategy has been explored for compounds like glutamate carboxypeptidase II inhibitors for neuropathic pain.[8]

-

Synthesis of APIs: It serves as a starting material for various APIs. For example, it is an intermediate in some synthetic routes to paracetamol, where the ester is eventually converted to an amide and the acetoxy group is hydrolyzed.

-

Fine and Specialty Chemicals: Beyond pharmaceuticals, it is used in the synthesis of liquid crystals and other advanced materials where a substituted benzoate core is required.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount in a laboratory setting.

-

General Hazards: Ethyl p-acetoxybenzoate may cause skin, eye, and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from strong oxidizing agents and incompatible materials.[9][11]

-

Spill Response: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable container for disposal.[12] Ensure all sources of ignition are removed.[10]

Conclusion

Ethyl p-acetoxybenzoate is a foundational intermediate whose value lies in its specific functional group arrangement, enabling selective chemical transformations. Its synthesis, while straightforward, requires a deliberate choice of reagents to preserve its key structural features. For researchers in drug development and materials science, a thorough understanding of this compound's properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel and valuable molecules.

References

-

Chemsrc. (2025, October 5). ethyl 4-acetyloxybenzoate | CAS#:13031-45-3. Retrieved from Chemsrc website: [Link]

-

Raber, D. J., Gariano, Jr., P., Brod, A. O., Gariano, A. L., & Guida, W. C. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083. PubChem. Retrieved from [Link]

-

Stenutz, R. (n.d.). ethyl 4-acetyloxybenzoate. Retrieved from [Link]

- Gangan, V. D., Dubey, R. S., Chakraborty, C. T., Tamhankar, A. V., Kadam, J. J., & Singh, A. C. (2014). Ethyl Paraben Derivatives as Future Potential Drug. Journal of Chemical, Biological and Physical Sciences, 4(1), 131-138.

-

Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]

-

Rais, R., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry, 60(19), 8291-8304. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl 4-etoxybenzoate, 97%. Retrieved from [Link]

Sources

- 1. ethyl 4-acetyloxybenzoate | CAS#:13031-45-3 | Chemsrc [chemsrc.com]

- 2. Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 4-acetyloxybenzoate [stenutz.eu]

- 4. 13031-45-3 CAS MSDS (Ethyl-4-acetoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethylparaben - Wikipedia [en.wikipedia.org]

- 8. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physical properties of Ethyl p-acetoxybenzoate

An In-Depth Technical Guide to the Physical Properties of Ethyl p-Acetoxybenzoate

Introduction

Ethyl p-acetoxybenzoate (CAS No: 13031-45-3) is a benzoate ester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective handling, purification, characterization, and application in research and development settings. This guide provides a comprehensive overview of the core physical characteristics of Ethyl p-acetoxybenzoate, integrating theoretical principles with practical experimental methodologies tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of all subsequent research. Ethyl p-acetoxybenzoate is known by several synonyms, including ethyl 4-acetoxybenzoate and 4-carbethoxyphenylacetate.[2][3] Its fundamental identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13031-45-3 | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2][4][5] |

| Molecular Weight | 208.21 g/mol | [2][4] |

| Appearance | Colorless, viscous liquid | [6] |

| SMILES | CCOC(=O)c1ccc(OC(C)=O)cc1 | [2][5] |

| InChIKey | ACGYGMKFCVDVHS-UHFFFAOYSA-N | [2][5] |

Thermal and Macroscopic Properties

The thermal behavior and bulk physical properties of a compound dictate the conditions required for its storage, purification, and use in reactions. Ethyl p-acetoxybenzoate presents as a viscous liquid that can crystallize into a low-melting solid upon cooling.[6]

| Property | Value | Significance & Context |

| Melting Point | 30–34 °C | [5][6] The product crystallizes upon standing at -20°C and melts at 30-32°C.[6] This low melting point means it may exist as either a solid or liquid depending on ambient laboratory conditions, impacting handling and transfer procedures. |

| Boiling Point | 302.7 °C (at 760 mmHg) | [2][4] The high boiling point at atmospheric pressure is due to its molecular weight and polar ester groups. This high temperature poses a risk of thermal decomposition. Therefore, purification is best achieved via vacuum distillation; a boiling point of approximately 140°C at 5 mmHg has been reported.[6] |

| Density | 1.147 g/cm³ (at 25 °C) | [2][4] This value is useful for mass-to-volume conversions and as a preliminary check for substance purity. |

| Refractive Index (n²⁰/D) | 1.506 | [2] The refractive index is a sensitive measure of purity and can be used for rapid quality control of synthesized batches. |

| Flash Point | 148.4 °C | [2] This indicates the lowest temperature at which the vapor can ignite, an important parameter for safety assessment. |

Methodology Spotlight: Melting Point Determination by Differential Scanning Calorimetry (DSC)

While capillary melting point apparatus provides a range, DSC offers superior accuracy and additional thermodynamic data. The rationale for employing DSC is its ability to precisely measure the temperature and heat flow associated with thermal transitions, providing not only the melting point but also the enthalpy of fusion (ΔHfus).

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of Ethyl p-acetoxybenzoate into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample press. This is a critical step to prevent mass loss from volatilization during the heating ramp, ensuring the accuracy of the enthalpy measurement.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows for the subtraction of the instrument's heat capacity, isolating the thermal events of the sample.

-

Thermal Program:

-

Equilibrate the cell at 0 °C.

-

Ramp the temperature to 50 °C at a controlled rate of 10 °C/min. A controlled ramp rate ensures thermal equilibrium and reproducible results.

-

Hold at 50 °C for 1 minute to ensure the entire sample has melted.

-

Cool the sample back to 0 °C at 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak is integrated to calculate the enthalpy of fusion.

Diagram: Workflow for DSC Analysis

Caption: A streamlined workflow for determining the melting point and enthalpy of fusion of Ethyl p-acetoxybenzoate using DSC.

Solubility Profile

The solubility of a compound is critical for choosing appropriate solvents for reactions, extractions, and purification techniques like recrystallization.

-

Organic Solvents: As a moderately polar ester with a significant hydrocarbon backbone, Ethyl p-acetoxybenzoate is expected to be miscible with a wide range of organic solvents. Its synthesis involves extraction into dichloromethane, confirming its solubility in chlorinated solvents.[6] Based on its structure, it is predicted to be readily soluble in ethers, esters (e.g., ethyl acetate), ketones, and alcohols.

-

Aqueous Solubility: The presence of two ester groups provides some polarity, but the dominant aromatic ring and ethyl groups render the molecule largely hydrophobic. It is practically insoluble in water.[7][8] The synthesis workup confirms its poor solubility in 1N HCl, 1N KHCO₃, and saturated NaCl solutions.[6]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule, essential for identity confirmation and quality control.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Ethyl p-acetoxybenzoate is dominated by the characteristic vibrations of its two distinct ester functionalities and the benzene ring.

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Structural Assignment |

| ~1760-1770 | C=O Stretch | Acetoxy group (-O-C=O) |

| ~1715-1730 | C=O Stretch | Benzoate ester (Aryl-C=O) |

| ~1200-1300 | C-O Stretch | Acetoxy group (Aryl-O stretch) |

| ~1100-1250 | C-O Stretch | Benzoate ester (O-Alkyl stretch) |

| ~1600, ~1500 | C=C Stretch | Aromatic ring |

| ~2900-3000 | C-H Stretch | Ethyl group |

Causality Note: The acetoxy carbonyl (C=O) is expected at a higher wavenumber than the benzoate carbonyl because its oxygen atom is attached directly to the aromatic ring, which does not provide conjugation to the carbonyl itself. Conversely, the benzoate carbonyl is conjugated with the benzene ring, which lowers its vibrational frequency.[9]

Diagram: Workflow for FTIR Analysis

Caption: Standard operating procedure for acquiring and interpreting an FTIR spectrum of a liquid sample like Ethyl p-acetoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet (d) | 2H | Aromatic (H ortho to -COOEt) |

| ~7.2 | Doublet (d) | 2H | Aromatic (H ortho to -OAc) |

| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.3 | Singlet (s) | 3H | -O-C(=O)-CH₃ |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Rationale: The aromatic protons are split into two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing carboxylate group are deshielded and appear further downfield compared to the protons ortho to the electron-donating acetoxy group.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

Key predicted signals include the two distinct ester carbonyl carbons (~169 ppm for the acetoxy and ~165 ppm for the benzoate), four signals for the aromatic carbons, and the signals for the ethyl group carbons (~61 ppm for the -OCH₂- and ~14 ppm for the -CH₃) and the acetyl methyl carbon (~21 ppm).[10][11]

Safety and Handling

According to its Safety Data Sheet (SDS), Ethyl p-acetoxybenzoate does not currently have a GHS hazard classification.[3] However, as with all chemical substances, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn.[3] Store containers tightly closed in a dry, cool place.[3]

Conclusion

Ethyl p-acetoxybenzoate is a low-melting, high-boiling point ester with a well-defined spectroscopic profile. Its physical properties are dictated by the interplay between its two ester functional groups and the central aromatic ring. The data and methodologies presented in this guide provide the necessary framework for researchers to confidently identify, purify, and utilize this compound in further applications, ensuring both the integrity of their results and safe laboratory practice.

References

- Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure.

- ethyl 4-acetyloxybenzoate | CAS#:13031-45-3. (2025, October 5). Chemsrc.

- Ethyl 2-acetoxybenzoate | C11H12O4 | CID 10728. (n.d.). PubChem - NIH.

- Ethyl 2-acetoxybenzoate. (n.d.). CAS Common Chemistry.

- 13031-45-3(Ethyl-4-acetoxybenzoate) Product Description. (n.d.). ChemicalBook.

- ethyl 4-acetyloxybenzoate. (n.d.). Stenutz.

- ETHYL 2-ACETOXYBENZOATE | 529-68-0. (2026, January 13). ChemicalBook.

- Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... (2025, March 24). Filo.

- REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. (n.d.).

- ETHYL 4-ACETYLBENZOATE(38430-55-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083. (n.d.). PubChem - NIH.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Ethyl-4-acetoxybenzoate SDS, 13031-45-3 Safety Data Sheets. (n.d.). ECHEMI.

- CAS 529-68-0: Ethyl 2-acetoxybenzoate. (n.d.). CymitQuimica.

- Ethyl 2-acetoxybenzoate. (2024, April 9). ChemBK.

- Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). NIST WebBook.

- IR Spectroscopy Tutorial: Esters. (n.d.).

- Ethyl acetoacetate. (n.d.). NIST WebBook.

- Spectra Problem #7 Solution. (n.d.).

- Ethyl benzoate. (n.d.). Wikipedia.

- Benzoic acid, ethyl ester. (n.d.). NIST WebBook.

- UV-Vis spectrum of 5 in acetic acid/ethyl acetate 2:98 v/v before.... (n.d.). ResearchGate.

- Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (n.d.). Google Patents.

- Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. (n.d.). Der Pharma Chemica.

Sources

- 1. Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 4-acetyloxybenzoate | CAS#:13031-45-3 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. 13031-45-3 CAS MSDS (Ethyl-4-acetoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ethyl 4-acetyloxybenzoate [stenutz.eu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CAS 529-68-0: Ethyl 2-acetoxybenzoate | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 11. Spectra Problem #7 Solution [chem.ucalgary.ca]

Core Compound Identity and Physicochemical Characteristics

An In-Depth Technical Guide to Ethyl p-Acetoxybenzoate for Advanced Research and Development

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of Ethyl p-acetoxybenzoate, tailored for researchers, chemists, and professionals in drug development. This document delves into the compound's core characteristics, synthesis, and applications, grounded in established scientific principles and methodologies.

Ethyl p-acetoxybenzoate, also known as ethyl 4-acetoxybenzoate, is a benzoate ester distinguished by an acetoxy group at the para (4-position) of the benzene ring. Its CAS Registry Number is 13031-45-3 .[1][2] This compound serves as a valuable intermediate in organic synthesis due to its dual ester functionalities, which can be selectively manipulated.

The molecular and physical properties are critical for its application in experimental design, particularly for solubility and reaction kinetics. Below is a summary of its key attributes.

| Property | Value | Source(s) |

| CAS Number | 13031-45-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |

| Molecular Weight | 208.21 g/mol | [1][3] |

| Appearance | Colorless, viscous liquid; crystallizes on standing at low temperatures. | [4] |

| Melting Point | 34 °C | [3] |

| Synonyms | Ethyl 4-acetoxybenzoate, 4-carbethoxyphenylacetate, p-EtO₂CC₆H₄OAc | [2] |

| InChIKey | ACGYGMKFCVDVHS-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)c1ccc(OC(C)=O)cc1 | [3] |

Synthesis Pathway and Mechanistic Considerations

The synthesis of Ethyl p-acetoxybenzoate is most effectively achieved through the esterification of its carboxylic acid precursor, 4-acetoxybenzoic acid. While traditional Fischer esterification (acid-catalyzed reaction with ethanol) is a possibility, it can be slow and require harsh conditions that risk transesterification or hydrolysis of the existing acetate ester.

A superior and high-yield method, validated by Organic Syntheses, employs triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) in the presence of a non-nucleophilic base.[4] This approach is predicated on the high electrophilicity of the trialkyloxonium salt. The carboxylic acid is first deprotonated by a hindered base, such as diisopropylethylamine (DIPEA), to form the carboxylate anion. This highly nucleophilic carboxylate then readily attacks the ethyl group of the triethyloxonium salt in an Sₙ2 reaction, affording the desired ethyl ester in excellent yield (85–95%).[4] The use of a mild, non-nucleophilic base is crucial to prevent competition with the carboxylate nucleophile.

The logical workflow for this synthesis is outlined below.

Caption: High-yield synthesis workflow for Ethyl p-acetoxybenzoate.

Experimental Protocol: Synthesis

The following protocol is adapted from the robust and peer-reviewed procedure published in Organic Syntheses, Coll. Vol. 6, p.630 (1988).[4]

Materials:

-

4-Acetoxybenzoic acid (1.80 g, 10.0 mmol)

-

Triethyloxonium tetrafluoroborate (2.09 g, 11.0 mmol)

-

Diisopropylethylamine (DIPEA) (1.4 g, 1.9 mL, 11 mmol)

-

Dichloromethane (CH₂Cl₂, 75 mL)

-

1 N Hydrochloric acid (HCl)

-

1 N Potassium hydrogen carbonate (KHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Charge a 100-mL round-bottomed flask with 4-acetoxybenzoic acid (10.0 mmol) and dichloromethane (75 mL). Add a magnetic stir bar.

-

Add triethyloxonium tetrafluoroborate (11.0 mmol) to the flask.

-

While stirring the solution, introduce diisopropylethylamine (11 mmol) via syringe.

-

Stopper the flask and continue stirring at room temperature for 16–24 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. a. Extract with three 50-mL portions of 1 N HCl to remove excess DIPEA. b. Extract with three 50-mL portions of 1 N KHCO₃ to remove any unreacted carboxylic acid. c. Wash with one 50-mL portion of saturated brine.

-

Dry the separated organic layer over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent and concentrate the filtrate on a rotary evaporator.

-

Purification: Purify the resulting residue by bulb-to-bulb distillation at approximately 140 °C (5 mm Hg) to yield Ethyl p-acetoxybenzoate as a colorless, viscous liquid (expected yield: 85–95%).[4]

Spectroscopic and Analytical Characterization

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~8.05 | Doublet | 2H | Protons ortho to -COOEt |

| Aromatic Protons | ~7.15 | Doublet | 2H | Protons ortho to -OAc |

| Ethyl Methylene | ~4.35 | Quartet | 2H | -OCH₂CH₃ |

| Acetate Methyl | ~2.30 | Singlet | 3H | -OCOCH₃ |

| Ethyl Methyl | ~1.38 | Triplet | 3H | -OCH₂CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (Acetate) | ~169 | -OC (=O)CH₃ |

| Carbonyl (Ester) | ~165 | -C (=O)OCH₂CH₃ |

| Aromatic C (ipso, OAc) | ~154 | C -OAc |

| Aromatic C (ortho, OAc) | ~121 | C H ortho to -OAc |

| Aromatic C (ortho, COOEt) | ~131 | C H ortho to -COOEt |

| Aromatic C (ipso, COOEt) | ~128 | C -COOEt |

| Ethyl Methylene | ~61 | -OC H₂CH₃ |

| Acetate Methyl | ~21 | -OC (=O)CH₃ |

| Ethyl Methyl | ~14 | -OCH₂C H₃ |

-

Infrared (IR) Spectroscopy: Two distinct carbonyl (C=O) stretching frequencies are expected. The ester carbonyl will appear around 1720-1715 cm⁻¹, while the acetate carbonyl will be at a slightly higher frequency, around 1765-1760 cm⁻¹. Strong C-O stretching bands will also be present in the 1300-1100 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 208. Key fragmentation patterns would include the loss of an ethoxy group (-•OCH₂CH₃, m/z = 45) to give a fragment at m/z = 163, and the loss of a ketene molecule (CH₂=C=O, m/z = 42) from the acetate group to give a fragment at m/z = 166 (corresponding to ethyl 4-hydroxybenzoate).

Applications in Research and Drug Development

Ethyl p-acetoxybenzoate is a versatile bifunctional molecule. Its primary value lies in its utility as a building block for more complex molecules.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The ester groups can be selectively hydrolyzed. The acetate group is more labile and can be removed under mild basic conditions to unmask a phenol, while the ethyl ester requires more forcing conditions for hydrolysis. This differential reactivity allows for sequential functionalization, a key strategy in multi-step synthesis.

-

Scaffold for Combinatorial Chemistry: The para-substituted benzene ring is a common scaffold in medicinal chemistry. The two ester handles allow for the introduction of diverse chemical moieties to build libraries of compounds for screening against biological targets.

-

Pro-drug Development: The phenolic hydroxyl group of a parent drug can be acetylated to improve its lipophilicity and membrane permeability. The resulting acetoxybenzoate structure can then be hydrolyzed by esterase enzymes in vivo to release the active drug.

Caption: Synthetic utility of Ethyl p-acetoxybenzoate.

Safety and Handling

As with any chemical reagent, proper handling of Ethyl p-acetoxybenzoate is essential. The following guidelines are based on standard laboratory safety protocols.[2]

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Ventilation | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. |

| In case of Contact | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Remove contaminated clothing. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |

Conclusion

Ethyl p-acetoxybenzoate (CAS: 13031-45-3) is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward, high-yield synthesis and bifunctional nature make it an attractive building block for creating complex molecular architectures relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

Raber, D. J., Gariano, Jr., P., Brod, A. O., Gariano, A. L., & Guida, W. C. (1988). Ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 6, 630. [Link]

-

PubChem. (n.d.). Ethyl 4-acetylbenzoate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Stenutz. (n.d.). ethyl 4-acetyloxybenzoate. Retrieved February 20, 2026, from [Link]

-

MDPI. (2024, May 27). Synthesis and Characterization of Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 10). Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. Retrieved February 20, 2026, from [Link]

Sources

Introduction: The Significance of Ethyl p-Acetoxybenzoate Solubility

An In-Depth Technical Guide to the Solubility of Ethyl p-Acetoxybenzoate

Ethyl p-acetoxybenzoate (also known as 4-carbethoxyphenyl acetate) is an organic ester with the molecular formula C₁₁H₁₂O₄[1][2]. While it shares a structural resemblance to acetylsalicylic acid (aspirin), its primary applications are often as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and other specialty chemicals. The successful design of crystallization, purification, and formulation processes for any API is fundamentally dependent on a thorough understanding of its solubility behavior.[3][4] Inefficient solvent selection or a poor grasp of solubility limits can lead to low yields, impure final products, and significant challenges during process scale-up.

This guide provides a comprehensive overview of the principles, experimental determination, and thermodynamic modeling of ethyl p-acetoxybenzoate solubility. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical physicochemical property. We will explore not only the solubility in common organic solvents but also the growing importance of "green" solvents in sustainable pharmaceutical manufacturing.[5][6]

Core Physicochemical Properties Influencing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[7] To predict the behavior of ethyl p-acetoxybenzoate, we must first consider its intrinsic properties.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₁H₁₂O₄ | Provides the elemental composition. |

| Molecular Weight | 208.21 g/mol [8] | Influences mass-based solubility calculations. |

| Melting Point (Tₘ) | 34 °C[9] | A relatively low melting point suggests that the crystal lattice energy is not excessively high, which can favor dissolution. |

| LogP (Octanol-Water) | 1.78[1] | A positive LogP value indicates a preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, predicting low water solubility. |

| Density | 1.147 g/cm³[1] | Relevant for process calculations involving mass and volume. |

| Structure | Aromatic ring, ethyl ester, and acetyl ester groups. | The ester groups provide some polar character, but the dominant aromatic ring makes the molecule largely non-polar. The potential for hydrogen bonding is limited as it lacks hydrogen bond donors. |

The fundamental principle of "like dissolves like" provides a strong preliminary guide.[10] Given its LogP of 1.78 and the presence of a large non-polar benzene ring, ethyl p-acetoxybenzoate is expected to be sparingly soluble in water but readily soluble in a variety of organic solvents.[11]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The isothermal equilibrium "shake-flask" method is the gold standard for generating accurate thermodynamic solubility data.[7] This method ensures that the solution has reached a true state of saturation at a given temperature.

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol describes a self-validating system for measuring the equilibrium solubility of ethyl p-acetoxybenzoate.

1. Preparation & Setup:

-

Rationale: To ensure accuracy, all glassware must be scrupulously clean and dry to prevent contamination. Precise temperature control is critical as solubility is highly temperature-dependent.[7]

-

Steps:

-

Place several sealed vials, each containing a precisely known volume (e.g., 5.0 mL) of the selected solvent, into an orbital shaker with integrated temperature control.

-

Set the desired temperature (e.g., 25 °C or 298.15 K) and allow the solvents to equilibrate for at least one hour.

-

2. Saturation:

-

Rationale: An excess of the solid solute is added to ensure that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the liquid phase. This is the definition of a saturated solution.[7]

-

Steps:

-

Add an excess amount of crystalline ethyl p-acetoxybenzoate to each vial. "Excess" means enough solid is added so that it is clearly visible at the bottom of the vial even after the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

Begin agitation at a constant rate (e.g., 150 rpm) to facilitate dissolution and maintain a uniform suspension.

-

3. Equilibration:

-

Rationale: Dissolution is not instantaneous. The system requires sufficient time to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[7] The time required can vary significantly depending on the solute-solvent system and may need to be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).

-

Steps:

-

Allow the vials to shake at a constant temperature for a pre-determined period (typically 24-72 hours).

-

4. Sample Preparation & Analysis:

-

Rationale: It is crucial to separate the undissolved solid from the saturated solution without altering the temperature or concentration. Filtration through a chemically inert filter is the standard method. Dilution is often necessary to bring the sample concentration within the linear range of the analytical instrument.

-

Steps:

-

Stop the shaker and let the vials stand undisturbed in the temperature-controlled environment for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

-

Immediately filter the solution through a 0.45 µm syringe filter (e.g., PTFE, if compatible) into a clean volumetric flask. This removes any remaining solid particulates.

-

Dilute the filtered sample with a suitable mobile phase or solvent to a concentration appropriate for analysis.

-

Analyze the concentration of ethyl p-acetoxybenzoate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

5. Calculation:

-

Rationale: The final solubility is calculated by back-calculating from the measured concentration of the diluted sample, accounting for all dilution factors.

-

Steps:

-

Determine the concentration of the analyte from a calibration curve.

-

Multiply the measured concentration by the dilution factor to obtain the solubility of ethyl p-acetoxybenzoate in the chosen solvent at the specified temperature. The result is typically expressed in units of mg/mL, mol/L (M), or as a mole fraction.

-

Experimental Workflow Visualization

Caption: General Workflow for Thermodynamic Solubility Modeling.

Conclusion

A comprehensive understanding of the solubility of ethyl p-acetoxybenzoate is essential for its effective use in chemical synthesis and pharmaceutical development. This guide has established that ethyl p-acetoxybenzoate is a largely non-polar compound with low aqueous solubility but good solubility in a range of common organic solvents. The gold-standard shake-flask method provides the most reliable means of experimental solubility determination. Furthermore, thermodynamic models such as NRTL, UNIQUAC, and the Jouyban-Acree model offer powerful, predictive capabilities that, when combined with targeted experimental data, enable the efficient design and optimization of crystallization and purification processes. As the industry moves towards greater sustainability, evaluating solubility in green solvents will become an increasingly critical step in early-stage development.

References

- Title: Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH Source: National Institutes of Health URL

- Title: Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model.

- Title: Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes Source: Elsevier URL

- Title: Green Solvents: Safe Choices for Chemical Processes & Manufacturing Source: ALT LABS URL

- Source: chemrxiv.

- Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles Source: Journal of the American Chemical Society URL

- Title: Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models Source: ACS Publications URL

- Title: Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model Source: J-Stage URL

- Title: Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures Source: Loughborough University Research Repository URL

- Title: Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria Source: MDPI URL

- Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry URL

- Title: In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model Source: Pharmaceutics & Drug Delivery Research URL

- Title: Green Solvents in the Pharmaceutical Industry Source: University of Notre Dame URL

- Title: Sustainable healthcare solutions considering the whole pharma lifecycle Source: Evonik Industries URL

- Source: aoc.edu.

- Title: optimized used of solvents in active pharmaceutical ingredients production Source: ETERNAL URL

- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Grossmont College URL

- Title: Green solvents for qualitative pharmaceutical analysis (2020)

- Title: Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation Source: Aidic URL

- Title: Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting Source: PMC - NIH URL

- Title: UNIQUAC Source: Wikipedia URL

- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Grossmont College URL

- Title: Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems Source: The Open Chemical Engineering Journal URL

- Title: ethyl 4-acetyloxybenzoate Source: Chemsrc URL

- Title: Experimental and Modelling of liquid –solid equilibria Source: JEEP Proceedings URL

- Title: Ethyl 2-acetoxybenzoate Source: ChemBK URL

- Title: CAS 529-68-0: Ethyl 2-acetoxybenzoate Source: CymitQuimica URL

- Title: Ethyl benzoate Source: Solubility of Things URL

- Title: Ethyl 2-acetoxybenzoate Source: PubChem - NIH URL

- Title: Ethyl p-acetoxybenzoate Source: PubChem - NIH URL

- Title: ethyl 4-acetyloxybenzoate Source: Stenutz URL

- Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: Organic Chemistry Data URL

- Title: esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates Source: Organic Syntheses Procedure URL

Sources

- 1. ethyl 4-acetyloxybenzoate | CAS#:13031-45-3 | Chemsrc [chemsrc.com]

- 2. Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. altlaboratories.com [altlaboratories.com]

- 6. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-acetoxybenzoate | C11H12O4 | CID 10728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl 4-acetyloxybenzoate [stenutz.eu]

- 10. chem.ws [chem.ws]

- 11. CAS 529-68-0: Ethyl 2-acetoxybenzoate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the NMR Spectral Interpretation of Ethyl p-acetoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of ethyl p-acetoxybenzoate. As a molecule incorporating various functional groups, its NMR spectra offer an excellent case study for understanding the principles of chemical shift, spin-spin coupling, and spectral integration. This document will delve into the theoretical basis for the observed spectral features and provide practical insights for researchers working with similar compounds.

Molecular Structure and Functional Groups

Ethyl p-acetoxybenzoate is an ester derivative of p-hydroxybenzoic acid. Its structure consists of a para-substituted benzene ring, an ethyl ester group, and an acetoxy group. The presence of these distinct chemical environments gives rise to a well-resolved and informative NMR spectrum.

¹H NMR Spectrum Analysis

The proton NMR (¹H NMR) spectrum of ethyl p-acetoxybenzoate is characterized by distinct signals corresponding to the aromatic protons and the protons of the ethyl and acetoxy groups. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene ring.

Aromatic Region: The benzene ring has two pairs of chemically non-equivalent protons due to the para-substitution pattern. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear at a lower field compared to the protons ortho to the electron-donating acetoxy group. This results in two distinct doublet signals in the aromatic region, typically observed between 7.0 and 8.2 ppm.

Aliphatic Region:

-

Ethyl Group: The ethyl group gives rise to a quartet and a triplet. The methylene protons (-CH₂-) are adjacent to the electron-withdrawing oxygen of the ester group, causing them to be deshielded and appear as a quartet around 4.4 ppm. This quartet arises from coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) of the ethyl group are further from the electronegative oxygen and appear as a triplet around 1.4 ppm, due to coupling with the two methylene protons.[1]

-

Acetoxy Group: The methyl protons of the acetoxy group are in a different chemical environment and typically appear as a sharp singlet around 2.3 ppm. This signal is a singlet because there are no adjacent protons to couple with.

Summary of ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COO) | ~8.1 | Doublet | 2H |

| Aromatic (ortho to -OCO) | ~7.2 | Doublet | 2H |

| Ethyl (-CH₂-) | ~4.4 | Quartet | 2H |

| Acetoxy (-CH₃) | ~2.3 | Singlet | 3H |

| Ethyl (-CH₃) | ~1.4 | Triplet | 3H |

Spin-Spin Coupling Visualization:

The coupling relationships between the protons in the ethyl group can be visualized as follows:

Caption: Spin-spin coupling in the ethyl group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic carbons. Additionally, signals will be present for the carbonyl carbons of the ester and acetoxy groups, and the carbons of the ethyl group.

-

Carbonyl Carbons: The carbonyl carbons are the most deshielded and appear at the lowest field, typically between 165 and 170 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 120-150 ppm. The carbon attached to the ester group (ipso-carbon) will be at a lower field than the carbon attached to the acetoxy group.

-

Aliphatic Carbons: The methylene carbon of the ethyl group, being attached to an oxygen atom, will be more deshielded (around 61 ppm) than the methyl carbon (around 14 ppm).[1] The methyl carbon of the acetoxy group will also appear in the aliphatic region.

Summary of ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| Ester C=O | ~166 |

| Acetoxy C=O | ~169 |

| Aromatic C-O (ester) | ~122 |

| Aromatic C-O (acetoxy) | ~154 |

| Aromatic CH (ortho to -COO) | ~131 |

| Aromatic CH (ortho to -OCO) | ~121 |

| Ethyl -CH₂- | ~61 |

| Acetoxy -CH₃ | ~21 |

| Ethyl -CH₃ | ~14 |

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Weigh approximately 10-20 mg of ethyl p-acetoxybenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically using proton decoupling to simplify the spectrum.

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm) or the residual solvent signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (splitting patterns) of the signals to deduce the connectivity of the protons.

Workflow for NMR Interpretation:

Sources

key peaks in the IR spectrum of Ethyl p-acetoxybenzoate

An In-depth Technical Guide to the Infrared Spectrum of Ethyl p-Acetoxybenzoate

Authored by: A Senior Application Scientist

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups and elucidating molecular structures. By measuring the interaction of infrared radiation with a molecule, we can observe the absorption of energy at specific frequencies that correspond to the vibrations of chemical bonds. Each type of bond (e.g., C=O, C-O, C-H) vibrates at a characteristic frequency, producing a unique spectral "fingerprint" that is highly specific to the molecule's structure.

This guide provides an in-depth analysis of the (also known as ethyl 4-acetoxybenzoate). This compound is of interest to researchers in materials science and drug development due to its ester functionalities and aromatic core, which are common motifs in biologically active molecules and polymers. Understanding its spectral features is crucial for synthesis verification, quality control, and reaction monitoring. We will explore the theoretical basis for its IR absorptions, present a detailed assignment of its major peaks, and provide a validated protocol for acquiring an accurate spectrum.

Molecular Architecture of Ethyl p-Acetoxybenzoate

To interpret the IR spectrum, we must first examine the molecule's structure and identify the functional groups that will give rise to characteristic absorptions.

Ethyl p-acetoxybenzoate possesses several key structural features:

-

A Para-disubstituted Benzene Ring: An aromatic core where two substituents are positioned opposite each other.

-

An Ethyl Ester Group (-COOCH₂CH₃): This is an aromatic ester, as the carbonyl carbon is directly attached to the benzene ring.

-

An Acetoxy Group (-OCOCH₃): This is an aliphatic ester functionality where the ester oxygen is attached to the benzene ring.

The presence of two distinct ester environments is a critical feature that will be clearly resolved in the IR spectrum.

Fundamental Principles and Analysis of Key Spectral Regions

The IR spectrum of an organic molecule is typically dominated by a few key absorptions that are strong, sharp, and highly diagnostic. For an aromatic ester like ethyl p-acetoxybenzoate, these peaks are primarily associated with the carbonyl and single-bond ester linkages, as well as vibrations from the aromatic ring and aliphatic chains.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)